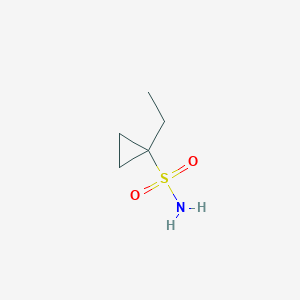

1-Ethylcyclopropane-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-2-5(3-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXMJRIZSBCDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies: Elucidating Approaches for 1 Ethylcyclopropane 1 Sulfonamide and Structural Analogs

Strategies for Construction of the Ethylcyclopropane Ring System

The creation of the 1-ethylcyclopropane-1-sulfonamide core requires the strategic formation of a trisubstituted cyclopropane (B1198618) ring. Several synthetic approaches can be envisioned, primarily revolving around cyclopropanation reactions, nucleophilic addition-ring closure sequences, and ring contraction methodologies. Each of these strategies offers distinct advantages and challenges in achieving the desired substitution pattern.

Cyclopropanation Reactions for Spirocyclic and Monocyclic Cyclopropanes

Direct cyclopropanation of an appropriately substituted alkene precursor is a common and effective method for generating cyclopropane rings. The choice of cyclopropanating agent and catalyst is crucial for controlling the stereochemistry and efficiency of the reaction.

The Simmons-Smith reaction is a well-established method for the stereospecific conversion of alkenes to cyclopropanes using an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. scienceinfo.comadichemistry.com The reaction proceeds via a concerted mechanism, preserving the stereochemistry of the starting alkene in the cyclopropane product. scienceinfo.comadichemistry.com

A key feature of the Simmons-Smith reaction is its susceptibility to directing groups, such as hydroxyl or amide functionalities, which can coordinate to the zinc reagent and direct the cyclopropanation to the syn face of the double bond. scienceinfo.com This directing effect has been exploited in the synthesis of complex molecules. While direct application to vinyl sulfonamides is not extensively documented, the principle of amide-directed cyclopropanation offers a plausible route. For instance, an N-allyl-N-ethylsulfonamide could potentially undergo a directed Simmons-Smith reaction.

Variants of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (Et₂Zn), can enhance reactivity and are often used for unfunctionalized alkenes. adichemistry.com

Table 1: Examples of Simmons-Smith and Related Cyclopropanation Reactions

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Allenamide | Et₂Zn, CH₂I₂ | Amido-spiro[2.2]pentane | High | wikipedia.org |

| Cyclohexene | ICH₂ZnI | Norcarane | High | adichemistry.com |

Transition metal catalysts, particularly those based on rhodium, copper, and gold, are highly effective in promoting the transfer of carbene fragments from diazo compounds to alkenes to form cyclopropanes. These reactions can often be rendered highly enantioselective through the use of chiral ligands.

Gold-catalyzed reactions have emerged as a powerful tool in modern organic synthesis. For instance, gold(I) catalysts can activate allenes towards [2+1] cycloaddition with sulfoxonium ylides to furnish cyclopropanes bearing a sulfonamide group. organic-chemistry.org This methodology demonstrates the compatibility of the sulfonamide moiety with gold catalysis and provides a pathway to functionalized cyclopropanes.

The general approach would involve the reaction of a vinyl sulfonamide with a diazo compound in the presence of a suitable transition metal catalyst. The choice of catalyst and diazo reagent would be critical in controlling the outcome and selectivity of the reaction.

Table 2: Examples of Transition Metal-Catalyzed Cyclopropanation

| Alkene | Carbene Source | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene | Ethyl diazoacetate | Rh₂(OAc)₄ | Ethyl 2-phenylcyclopropanecarboxylate | High | General Knowledge |

| Allenamide | Sulfoxonium ylide | Gold(I) complex | Cyclopropyl sulfonamide | Good to Excellent | organic-chemistry.org |

This strategy, often referred to as a Michael-initiated ring closure (MIRC), involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. This two-step sequence is a versatile method for the synthesis of highly functionalized cyclopropanes.

A relevant example is the chemoselective cyclization of N-sulfonyl ketimines with α,β-unsaturated sulfonyl fluorides, promoted by a base such as DBU, to yield trans-cyclopropanes. scienceinfo.com This reaction demonstrates the principle of forming a cyclopropane ring adjacent to a sulfonamide-related group through a nucleophilic addition and subsequent ring closure.

To apply this to the synthesis of this compound, one could envision a scenario where a nucleophile adds to an α,β-unsaturated sulfonamide bearing an appropriate leaving group on the β-carbon. The subsequent intramolecular substitution would then form the cyclopropane ring.

Alternative Cyclopropane Formation Pathways

Beyond direct cyclopropanation and nucleophilic addition-ring closure, other methodologies can be employed to construct the cyclopropane ring.

Ring contraction reactions provide an alternative route to cyclopropanes from larger ring systems. The Favorskii rearrangement is a classic example, involving the base-mediated rearrangement of α-halo ketones to form carboxylic acid derivatives via a cyclopropanone intermediate. scienceinfo.comadichemistry.comwikipedia.org When applied to cyclic α-halo ketones, this reaction results in a ring-contracted cyclopropane carboxylic acid derivative. scienceinfo.comadichemistry.comwikipedia.org

While not directly producing a sulfonamide, the resulting cyclopropane carboxylic acid could potentially be converted to the target sulfonamide through standard functional group transformations. For example, a 2-chloro-2-ethylcyclobutanone could undergo a Favorskii rearrangement to yield 1-ethylcyclopropanecarboxylic acid, which could then be converted to the corresponding sulfonamide.

Other ring contraction methods, such as the photochemical Wolff rearrangement of α-diazo ketones, can also lead to the formation of cyclopropane rings.

Table 3: Example of a Ring Contraction Reaction for Cyclopropane Synthesis

| Starting Material | Base | Product | Reference |

|---|

Intramolecular Cyclization Strategies

The construction of the cyclopropane ring is a key challenge in organic synthesis. Intramolecular cyclization offers a powerful method for forming this strained ring system with high efficiency and selectivity. While specific methods for this compound are not detailed in the literature, general strategies for cyclopropanation can be adapted. For instance, methods involving the intramolecular cyclization of appropriately substituted precursors, such as those containing a leaving group and an activated methylene (B1212753) group, are common. An organic photoredox-catalyzed radical-polar crossover cyclization cascade has been disclosed for synthesizing cyclopropanes under mild conditions, highlighting a sustainable protocol for forming these structures. researchgate.net Another approach involves the reaction of vinylpyrimidines with a nitrogen ylide derived from t-butyl bromoacetate and DABCO, which has been shown to produce the desired cyclopropane efficiently. acs.org Such strategies could be conceptually applied to precursors bearing the necessary ethyl and sulfonamide (or a precursor) groups to yield the desired this compound scaffold.

Methodologies for Introduction of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, and numerous methods have been developed for its synthesis. thieme-connect.comresearchgate.net These strategies range from classical, well-established reactions to modern, more efficient and environmentally friendly procedures.

The most traditional and widely practiced method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govnih.govacs.orgmdpi.com This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com

General Reaction Scheme: R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

While robust and broadly applicable, this method's main drawback lies in the preparation of the sulfonyl chloride starting materials. nih.govacs.org The synthesis of sulfonyl chlorides often requires harsh conditions, such as using chlorosulfonic acid for electrophilic aromatic substitution or the oxidative chlorination of organosulfur compounds like thiols, which can limit functional group tolerance. nih.govacs.org

Recent advancements in organic synthesis have led to the development of novel methods for sulfonamide formation that overcome the limitations of classical approaches. These modern techniques often feature milder reaction conditions, broader substrate scope, and improved environmental profiles.

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, including those in sulfonamides. These methods often allow for the direct coupling of various starting materials, bypassing the need for pre-functionalized sulfonyl chlorides.

Palladium Catalysis: Palladium-catalyzed methods have been developed for preparing sulfonamides from arylboronic acids. nih.gov This approach demonstrates significant functional group tolerance under mild conditions. nih.gov Another palladium-catalyzed process involves the coupling of aryl iodides and the sulfur dioxide surrogate DABSO to form aryl ammonium sulfinates, which can then be converted to sulfonamides in a one-pot process. organic-chemistry.org

Copper Catalysis: Copper-catalyzed reactions provide a versatile route to sulfonamides. One method involves a three-component reaction of arylboronic acids, a sulfur dioxide source like DABSO, and various amines. acs.orgresearchgate.net Synergistic photoredox and copper catalysis can also be used to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org

Nickel Catalysis: A highly efficient method for nickel-catalyzed C-N bond formation between sulfonamides and aryl electrophiles has been reported. princeton.edu This technology is particularly valuable for accessing a wide range of N-aryl and N-heteroaryl sulfonamide motifs. princeton.edu

Iridium Catalysis: Iridium-catalyzed direct ortho C-H amidation of arenes using sulfonyl azides as the nitrogen source offers a direct route to functionalized sulfonamides. organic-chemistry.org

| Metal Catalyst | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Arylboronic acids, SO₂Cl₂, Amines | Mild conditions, good functional group tolerance. | nih.gov |

| Copper (Cu) | Arylboronic acids, DABSO, Amines | Three-component reaction, broad amine scope. | acs.orgresearchgate.net |

| Nickel (Ni) | Aryl halides, Sulfonamides | Efficient C-N bond formation, useful for N-aryl sulfonamides. | princeton.edu |

| Iridium (Ir) | Arenes, Sulfonyl azides | Direct C-H amidation. | organic-chemistry.org |

To avoid the cost and potential toxicity associated with transition metals, a variety of metal-free sulfonamide synthesis methods have been developed.

Hypervalent Iodine Reagents: A metal-free sulfonylation reaction utilizes hypervalent iodine compounds to mediate the transfer of sulfonyl groups from sulfinate salts to amines and anilines under mild conditions. researchgate.net

Photoredox Catalysis: Visible-light-promoted, metal-free photoredox catalysis can be used for the sulfonylation of phenylhydrazines with thiols in an environmentally friendly solvent system like acetonitrile and water. thieme-connect.com

Electrochemical Synthesis: A direct electrochemical method allows for the synthesis of sulfonamides from (hetero)arenes, sulfur dioxide, and amines via C-H activation, avoiding the need for pre-functionalized aromatic compounds. nih.gov

Other Metal-Free Approaches: Other strategies include the oxidative S-N coupling between aryl thiols and amines mediated by I₂O₅ and the synthesis from N-hydroxy sulfonamide and amines promoted by an iodine-tert-butyl hydroperoxide (TBHP) system. thieme-connect.comrsc.org

| Methodology | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Hypervalent Iodine Mediated | Hypervalent iodine reagents, sulfinate salts | Mild conditions, clean sulfonyl group transfer. | researchgate.net |

| Photoredox Catalysis | Eosin Y, visible light | Eco-friendly, broad substrate scope. | thieme-connect.com |

| Electrochemical Synthesis | BDD electrodes, HFIP–MeCN solvent | Direct C-H activation, no pre-functionalization needed. | nih.gov |

| Oxidative Coupling | I₂O₅ or I₂-TBHP | Avoids use of metals and peroxides. | thieme-connect.comrsc.org |

Green chemistry principles are increasingly being applied to sulfonamide synthesis to reduce environmental impact. These approaches focus on using benign solvents, recyclable catalysts, and energy-efficient processes.

Nanocatalyst Applications: Heterogeneous nanocatalysts offer significant advantages in terms of recyclability and efficiency. A novel method utilizes a magnetic nano-Ru/Fe₃O₄ catalyst for the direct coupling of sulfonamides and alcohols through a domino dehydrogenation-condensation-hydrogenation sequence. researchgate.netnih.gov The magnetic properties of the catalyst allow for easy separation and reuse. researchgate.netnih.gov Palladium supported on magnetic Fe₃O₄@SiO₂-Picolylamine nanoparticles has also been shown to be a highly active and recyclable catalyst for sulfonamide synthesis. jsynthchem.com Natural natrolite nanozeolite has been employed as a reusable catalyst for the N-sulfonylation of amines under ultrasound irradiation, offering a green method with shorter reaction times and easier work-up. nih.gov

Solvent-Free and Aqueous Conditions: A simple and eco-friendly method for synthesizing sulfonamide derivatives uses water as the solvent and sodium carbonate as a base, avoiding organic solvents. mdpi.comresearchgate.net Furthermore, a solvent-free mechanochemical approach using solid sodium hypochlorite (B82951) has been developed for a one-pot, double-step synthesis of sulfonamides from disulfides. rsc.org

Modern and Environmentally Conscious Sulfonamide Synthesis

Convergent and Divergent Synthesis Routes to this compound

The assembly of this compound can be approached through various strategic pathways, including both convergent and divergent syntheses. A convergent strategy involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. Conversely, a divergent approach would utilize a common intermediate that can be modified to produce a variety of structural analogs, including the target compound.

A logical and common approach to synthesizing molecules like this compound is the sequential construction of its core components. This linear strategy can prioritize the formation of either the cyclopropane ring or the sulfonamide moiety first.

One plausible pathway begins with the formation of the key intermediate, 1-ethylcyclopropylamine. This amine can then be reacted with a suitable sulfonylating agent, such as an arylsulfonyl chloride in the presence of a base, to form the desired sulfonamide. A direct precedent for this approach is the synthesis of the parent cyclopropanesulfonamide, which is prepared from cyclopropylamine. In a documented procedure, cyclopropylamine is treated with tert-butoxycarbonyl-protected chlorosulfonylisocyanate, followed by deprotection, to yield cyclopropanesulfonamide chemicalbook.com. This method could be adapted by substituting cyclopropylamine with 1-ethylcyclopropylamine.

Alternatively, the sulfonamide functionality can be installed first, followed by the construction of the cyclopropane ring. For instance, a vinyl sulfonamide could serve as a precursor, undergoing a cyclopropanation reaction to introduce the ethyl-substituted ring. Metal-catalyzed cyclopropanation reactions are well-established for this purpose wikipedia.org.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing functional groups into a complex molecule at a late point in the synthesis. This approach can be hypothetically applied to the synthesis of this compound. For example, a pre-existing complex molecule containing a primary sulfonamide could be targeted for C-H functionalization to build the ethylcyclopropane ring.

More commonly, LSF strategies are applied to the sulfonamide group itself. Recent research has shown that sulfonamides can be converted into sulfonyl radical intermediates under photocatalytic conditions wikipedia.orgpharmtech.com. These versatile intermediates can then react with various alkene fragments, offering a potential route to introduce the ethylcyclopropane moiety onto a sulfonamide-bearing scaffold wikipedia.orgpharmtech.com. This method is particularly valuable for creating diverse libraries of analogs for drug discovery programs.

Enantioselective Synthesis of Chiral this compound and its Stereoisomers

The carbon atom of the cyclopropane ring attached to the sulfonamide group in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is crucial in pharmaceutical development, necessitating asymmetric synthetic methods or resolution techniques.

Asymmetric cyclopropanation is a primary method for establishing the stereochemistry of the cyclopropane ring during its formation. This is typically achieved using chiral catalysts that can influence the facial selectivity of carbene addition to an alkene.

Chiral Rhodium Catalysts: Dirhodium(II) complexes featuring chiral carboxylate or carboxamidate ligands are highly effective for enantioselective cyclopropanation reactions wikipedia.org. For instance, rhodium(II) catalysts have been successfully used in the asymmetric cyclopropanation of olefins with N-sulfonyl 1,2,3-triazoles, which serve as precursors to rhodium azavinyl carbenes nih.govorganic-chemistry.org. These reactions can produce cyclopropane derivatives with excellent diastereo- and enantioselectivity nih.govorganic-chemistry.org. The choice of catalyst is critical, as different chiral ligands can lead to the formation of opposite enantiomers.

Below is a table summarizing the performance of selected chiral rhodium(II) catalysts in analogous cyclopropanation reactions, demonstrating the high levels of enantioselectivity that can be achieved.

| Catalyst Precursor | Alkene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| N-mesyl-1,2,3-triazole | Styrene | 95 | >20:1 | 97 |

| N-octylsulfonyl-1,2,3-triazole | Styrene | 91 | >20:1 | 96 |

| N-isopropylsulfonyl-1,2,3-triazole | 4-Chlorostyrene | 94 | >20:1 | 97 |

This data is illustrative and based on the cyclopropanation of olefins with N-sulfonyl 1,2,3-triazoles using Rh₂(S-NTTL)₄ catalyst, as reported in analogous systems nih.govorganic-chemistry.org.

Chiral Auxiliaries: An alternative to chiral catalysts is the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of the cyclopropanation reaction. After the ring is formed, the auxiliary is removed, yielding the enantiomerically enriched product. This method has been effectively used for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes and could be adapted for sulfonamide targets wikipedia.org.

When an enantioselective synthesis is not employed, a racemic mixture of this compound would be produced. This mixture can be separated into its individual enantiomers through a process known as chiral resolution chiralpedia.com.

Classical Resolution: The most traditional method involves reacting the racemic sulfonamide, which is acidic, with a chiral base (a resolving agent) nih.gov. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization chiralpedia.com. After separation, the individual diastereomeric salts are treated with acid to break the salt bond, liberating the pure enantiomers of the sulfonamide and recovering the resolving agent. Common resolving agents include naturally occurring alkaloids like brucine or synthetic chiral amines nih.gov.

Chromatographic Resolution: A more modern and widely applicable method is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) pharmtech.comnih.gov. This technique uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, causing them to travel at different rates and elute from the column at different times, allowing for their separation iupac.org. This method is highly effective for both analytical determination of enantiomeric purity and for preparative separation to isolate usable quantities of each enantiomer nih.goviupac.org.

| Technique | Principle | Common Application |

| Classical Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. | Large-scale industrial separation of acidic or basic compounds pharmtech.comchiralpedia.com. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical purity checks and preparative separation for a wide range of compounds nih.goviupac.org. |

| Enzymatic Resolution | Selective reaction of one enantiomer catalyzed by an enzyme. | Kinetic resolution, often used for alcohols and esters nih.gov. |

Chemical Transformations and Reactivity Profiling of 1 Ethylcyclopropane 1 Sulfonamide Derivatives

Reactivity at the Sulfonamide Nitrogen Atom

The sulfonamide group is a key functional handle, enabling a variety of chemical modifications. Its reactivity is centered on the nitrogen atom, which can undergo alkylation, and acylation, and participate in protection-deprotection strategies.

The nitrogen atom of the 1-ethylcyclopropane-1-sulfonamide can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, generating a more nucleophilic sulfonamidate anion. A variety of alkylating and acylating agents can be employed, leading to a diverse range of N-substituted derivatives. organic-chemistry.org

The choice of base and reaction conditions is crucial for the successful N-functionalization. Strong bases such as sodium hydride (NaH) or organolithium reagents are often used for complete deprotonation. The reactivity of the alkylating or acylating agent also plays a significant role in the outcome of the reaction.

Below is a table summarizing representative N-alkylation and acylation reactions of this compound.

| Reagent | Base | Solvent | Product |

| Methyl iodide | NaH | THF | N-Methyl-1-ethylcyclopropane-1-sulfonamide |

| Benzyl bromide | K2CO3 | DMF | N-Benzyl-1-ethylcyclopropane-1-sulfonamide |

| Acetyl chloride | Et3N | CH2Cl2 | N-Acetyl-1-ethylcyclopropane-1-sulfonamide |

| Benzoyl chloride | Pyridine | CH2Cl2 | N-Benzoyl-1-ethylcyclopropane-1-sulfonamide |

This table presents hypothetical reaction conditions and products based on general principles of sulfonamide chemistry.

Sulfonamides are well-established as robust protecting groups for amines due to their stability to a wide range of reaction conditions, including acidic and basic hydrolysis and many oxidizing and reducing agents. orgsyn.org The 1-ethylcyclopropane-1-sulfonyl group can be employed to protect a primary or secondary amine, allowing for chemical modifications elsewhere in the molecule.

The installation of the 1-ethylcyclopropane-1-sulfonyl protecting group is typically achieved by reacting the amine with 1-ethylcyclopropane-1-sulfonyl chloride in the presence of a base. The removal of the sulfonamide protecting group often requires harsh conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or treatment with strong acid at elevated temperatures. However, specific sulfonamides have been developed for easier cleavage. While information specific to the 1-ethylcyclopropane-1-sulfonyl group is limited, its stability is expected to be comparable to other simple alkylsulfonamides.

The sulfonamide moiety possesses an acidic proton on the nitrogen atom. The acidity, and therefore the position of the protonation-deprotonation equilibrium, is influenced by the electronic nature of the substituents on the sulfur and nitrogen atoms, as well as the solvent. The pKa of unsubstituted sulfonamides is typically in the range of 10-11 in water. The electron-withdrawing nature of the sulfonyl group enhances the acidity of the N-H bond.

The equilibrium between the protonated and deprotonated forms of this compound is a critical factor in its reactivity, particularly in base-mediated reactions at the nitrogen atom. researchgate.net The position of this equilibrium can be manipulated by the choice of solvent and the presence of acids or bases. youtube.comresearchgate.net

The following table provides estimated pKa values for this compound in different solvents, highlighting the solvent's role in influencing the acidity of the sulfonamide proton.

| Solvent | Dielectric Constant (ε) | Estimated pKa |

| Water | 80.1 | ~10.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~17 |

| Acetonitrile | 37.5 | ~24 |

These pKa values are estimations based on general trends for sulfonamides and the known effects of solvents on acidity. Specific experimental determination for this compound is required for precise values.

Transformations of the Cyclopropane (B1198618) Ring System

The cyclopropane ring of this compound is a strained three-membered ring, which imparts unique reactivity. The ring can undergo opening reactions under thermal or catalytic conditions and can also be functionalized through electrophilic and nucleophilic attack. researchgate.netbohrium.comscilit.com

The inherent ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be promoted by heat or transition metal catalysts. nih.govnih.gov These reactions can lead to the formation of linear or rearranged products, depending on the reaction conditions and the substitution pattern of the cyclopropane ring.

While specific studies on the thermal and metal-catalyzed ring-opening of this compound are not widely reported, it is anticipated that the presence of the electron-withdrawing sulfonamide group would influence the regioselectivity of the ring opening.

Representative thermal and metal-catalyzed ring-opening reactions are outlined in the table below.

| Conditions | Product Type |

| High Temperature (Pyrolysis) | Alkenes and rearranged products |

| Rh(I) or Pd(0) catalysts | Insertion products or cross-coupling products |

| Lewis Acids (e.g., BF3·OEt2) | Ring-opened products via carbocationic intermediates |

This table illustrates potential reaction pathways based on the known reactivity of substituted cyclopropanes.

The cyclopropane ring in this compound, activated by the electron-withdrawing sulfonamide group, can be susceptible to both electrophilic and nucleophilic attack. nih.govnih.gov The polarization of the C-C bonds in the ring, induced by the sulfonyl group, can direct the regioselectivity of these functionalization reactions.

Electrophilic attack may occur on the cyclopropane ring, particularly if the ring possesses electron-donating character, although the sulfonamide group is deactivating. More commonly, nucleophilic attack on one of the cyclopropane carbons can lead to ring opening. researchgate.netbohrium.comscilit.com The site of nucleophilic attack is generally at the carbon atom bearing the electron-withdrawing group.

The following table provides examples of potential electrophilic and nucleophilic functionalization reactions.

| Reagent Type | Reagent Example | Potential Product |

| Electrophile | Br2 | 1-Bromo-1-ethylcyclopropane-1-sulfonamide (under specific conditions) |

| Nucleophile | Thiophenolate | Ring-opened adduct |

| Organocuprate | Me2CuLi | Ring-opened product after conjugate addition |

This table outlines plausible functionalization reactions based on the general reactivity of activated cyclopropanes.

Rearrangement Pathways of the Cyclopropane Skeleton

The high ring strain of the cyclopropane ring, a consequence of significant angle and torsional strain, is a primary driver for its chemical transformations. youtube.comyoutube.com In this compound derivatives, the presence of the electron-withdrawing sulfonamide group can polarize the ring, making it susceptible to nucleophilic attack and subsequent ring-opening. youtube.com

Acid-Catalyzed Rearrangements:

Under acidic conditions, the sulfonamide nitrogen can be protonated, enhancing the electron-withdrawing nature of the substituent and further activating the cyclopropane ring. This can lead to a variety of rearrangement products, depending on the reaction conditions and the nature of other substituents. While specific studies on this compound are limited, analogous transformations in other substituted cyclopropanes suggest that ring-opening would likely proceed via a carbocationic intermediate. researchgate.net The stability of this intermediate would dictate the final product distribution.

Thermal and Photochemical Rearrangements:

Thermal activation of cyclopropane derivatives can lead to homolytic cleavage of a C-C bond, forming a diradical intermediate that can undergo various rearrangements. Similarly, photochemical excitation can induce ring-opening. For this compound, it is plausible that such conditions could initiate rearrangements, although specific pathways have not been extensively documented in the scientific literature.

Metal-Catalyzed Isomerizations:

A hypothetical data table illustrating potential rearrangement products under different catalytic conditions is presented below.

| Catalyst/Condition | Proposed Intermediate | Major Rearrangement Product |

| H+ (strong acid) | Secondary carbocation | Allylic sulfonamide |

| Heat (300 °C) | 1,3-Diradical | Homoallylic sulfonamide |

| Rh(I) catalyst | Metallacyclobutane | Substituted pyrrolidine |

This table is illustrative and based on known reactivity patterns of similar compounds, as specific data for this compound is not available in the cited literature.

Reactivity of the Ethyl Substituent and its Impact on Overall Reactivity

Steric Influence:

The ethyl group introduces steric bulk around the quaternary carbon of the cyclopropane ring. This steric hindrance can influence the regioselectivity of reactions, potentially directing incoming reagents to less hindered positions of the molecule. For instance, in nucleophilic attack on the cyclopropane ring, the ethyl group might disfavor attack at the adjacent carbon atoms. acs.org

Electronic Influence:

As an alkyl group, the ethyl substituent is weakly electron-donating. This electronic effect can subtly influence the stability of any potential carbocationic intermediates formed during rearrangement reactions.

Reactivity of the Ethyl Group Itself:

The C-H bonds of the ethyl group are generally unreactive. However, under forcing conditions, such as free-radical halogenation, substitution at the ethyl group could occur. The selectivity of such a reaction would depend on the relative stability of the resulting carbon-centered radicals. It is generally expected that the methylene (B1212753) (CH2) position would be more susceptible to radical abstraction than the methyl (CH3) position due to the formation of a more stable secondary radical.

An illustrative data table summarizing the potential impact of the ethyl substituent on reactivity is provided below.

| Reaction Type | Influence of Ethyl Group | Predicted Outcome |

| Nucleophilic Ring Opening | Steric hindrance at C1 | Attack at C2/C3 favored |

| Acid-Catalyzed Rearrangement | Inductive stabilization of adjacent carbocation | Potential to influence product ratios |

| Free Radical Halogenation | C-H bond activation | Preferential substitution at the methylene position |

This table is illustrative and based on general principles of organic reactivity, as specific data for this compound is not available in the cited literature.

Structural Characterization and Conformational Analysis

Spectroscopic Methods for Structural Elucidation of 1-Ethylcyclopropane-1-sulfonamide Analogs

Spectroscopic techniques are indispensable for confirming the molecular structure and providing insights into the electronic environment of the atoms within this compound analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound. The strained nature of the cyclopropane (B1198618) ring imparts characteristic features on the NMR spectrum.

¹H NMR: The protons on the cyclopropane ring are expected to be significantly shielded, appearing in the upfield region of the spectrum (typically 0.3–0.8 ppm). These protons would exhibit complex splitting patterns due to geminal and cis/trans vicinal coupling. The ethyl group would present a more standard quartet and triplet pattern. The proton on the sulfonamide nitrogen (-SO₂NH-) is labile and would likely appear as a broad singlet in the downfield region, with a chemical shift that is sensitive to solvent and concentration.

¹³C NMR: The carbon atoms of the cyclopropane ring are also shielded, resonating at high field strengths. The quaternary C1 carbon, bonded to both the ethyl and sulfonamide groups, would be deshielded relative to the other ring carbons.

2D NMR Techniques: Advanced two-dimensional NMR experiments are essential for unambiguous assignment.

COSY (Correlation Spectroscopy) would confirm the coupling relationships between the ethyl group protons and the protons on the cyclopropane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, confirming the assignments of the cyclopropyl and ethyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, which are critical for confirming the connectivity between the ethyl group, the cyclopropane ring, and the sulfonamide moiety through the quaternary C1 carbon.

| Moiety | Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |

|---|---|---|---|---|

| Cyclopropane | -CH₂- (ring) | 0.3 - 0.8 | 5 - 15 | Correlations to C1 |

| >C< (C1) | - | 25 - 40 | - | |

| Ethyl | -CH₂- | 1.2 - 1.7 | 15 - 25 | Correlation to C1 and -CH₃ |

| -CH₃ | 0.8 - 1.2 | 10 - 20 | Correlation to ethyl -CH₂- | |

| Sulfonamide | -SO₂NH- | Variable (e.g., 8.0 - 10.5) | - | - |

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns, typically using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The fragmentation of sulfonamides is well-characterized and follows predictable pathways.

For this compound (Molecular Formula: C₅H₁₁NO₂S, Molecular Weight: 149.21 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 150.2. Key fragmentation pathways would likely involve:

Cleavage of the S-N bond: This is a common fragmentation for sulfonamides, which would lead to the loss of the NH₂SO₂ group or related fragments.

Cleavage of the C1-S bond: Scission of the bond between the cyclopropane ring and the sulfur atom would result in a fragment corresponding to the ethylcyclopropyl cation and the neutral loss of SO₂NH₂.

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of many sulfonamides is the neutral loss of 64 Da (SO₂), often occurring after initial bond cleavages.

| Ion | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | Protonated parent molecule | - |

| [M+H - SO₂]⁺ | Ion after loss of sulfur dioxide | Neutral loss of 64 Da |

| [C₅H₉]⁺ | Ethylcyclopropyl cation | Cleavage of the C1-S bond |

| [SO₂NH₂]⁺ or related ions | Sulfonamide-related fragments | Cleavage of the C1-S and/or S-N bonds |

Stereochemical Aspects of the Cyclopropane Ring

The substitution pattern of this compound results in a chiral molecule. The C1 carbon atom, which is bonded to four different groups (the ethyl group, the sulfonamide group, and the C2 and C3 atoms of the ring), is a stereocenter. Consequently, the compound can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-1-Ethylcyclopropane-1-sulfonamide and (S)-1-Ethylcyclopropane-1-sulfonamide.

Determining the absolute configuration of a chiral center is a critical step in chemical characterization. Several methods can be employed for this purpose.

Single-Crystal X-ray Crystallography: This is considered the definitive method for determining absolute configuration. If a suitable single crystal of one enantiomer (often obtained via chiral resolution) can be grown, X-ray diffraction analysis can unambiguously establish the three-dimensional arrangement of atoms and thus assign the R/S configuration nih.govacs.orgresearchgate.net. In cases where the molecule itself does not crystallize well, co-crystallization with a known chiral molecule can facilitate the process thieme-connect.com.

Vibrational Circular Dichroism (VCD): VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution wikipedia.orgrsc.org. The method involves measuring the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum is then compared to a spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory) for one of the enantiomers (e.g., the (S)-enantiomer) unibe.ch. A strong correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration stackexchange.com.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be used to separate the (R) and (S) enantiomers nih.gov. While this technique resolves the enantiomers and allows for the determination of enantiomeric excess, it does not inherently assign the absolute configuration of each separated peak without a reference standard of known configuration.

Conformational Preferences and Dynamics of the Sulfonamide and Cyclopropane Moieties

Sulfonamide Moiety: The conformation of the sulfonamide group is defined by rotation around the C1-S and S-N bonds. Studies on related sulfonamides have shown that significant rotational barriers can exist, particularly around the S-N bond, which can be as high as 70-80 kJ/mol researchgate.net. The orientation of the N-H bond relative to the S=O bonds is a key conformational feature. In many sulfonamides, conformations where the N-H bond eclipses an S=O bond are favored due to electrostatic interactions nih.govnih.gov.

Ethyl Moiety: The ethyl group exhibits rotational freedom around the C1-C(ethyl) bond. The preferred conformation will seek to minimize steric hindrance between the terminal methyl group and the bulky sulfonamide group. Staggered conformations are generally favored over eclipsed ones.

The interplay of these factors determines the lowest-energy conformation of the molecule, which in turn influences its physical properties and interactions with other molecules.

| Moiety | Key Torsional Angle(s) | Description of Conformational Behavior |

|---|---|---|

| Cyclopropane | - | Conformationally rigid due to high angle and torsional strain. |

| Sulfonamide | C(ring)-C1-S-N, C1-S-N-H | Rotation around C1-S and S-N bonds. Potentially high barrier to rotation around the S-N bond. Preferred orientation minimizes steric and electronic repulsion. |

| Ethyl | C(ring)-C1-C(ethyl)-C(methyl) | Rotation around the C1-C(ethyl) bond leads to staggered (lower energy) and eclipsed (higher energy) conformers. |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1-Ethylcyclopropane-1-sulfonamide. These calculations provide insights into the distribution of electrons within the molecule and the nature of its chemical bonds.

Delocalization and Strain Energy Analysis of the Cyclopropane (B1198618) Ring

The cyclopropane ring is a fascinating structural motif characterized by significant ring strain due to its C-C-C bond angles of 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This strain has profound implications for the ring's stability and reactivity.

The strain energy of the cyclopropane ring is a key determinant of its chemical behavior. It is a driving force for ring-opening reactions. Computational methods can be used to quantify this strain energy, with typical values for the parent cyclopropane being around 27.5 kcal/mol. researchgate.net The presence of substituents, such as the ethyl and sulfonamide groups in this compound, can modulate this strain energy.

Table 1: Representative Calculated Strain Energies of Cyclopropane Derivatives

| Compound | Method | Basis Set | Strain Energy (kcal/mol) |

|---|---|---|---|

| Cyclopropane | G3(MP2) | --- | 27.6 |

| Methylcyclopropane | CBS-Q | --- | 27.3 |

Note: This table presents representative values for similar compounds to illustrate the expected range for this compound. Actual values would require specific calculations.

Charge Distribution and Electronic Properties of the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) is a polar, electron-withdrawing moiety that significantly influences the electronic properties of the molecule. Quantum chemical calculations can map the distribution of electron density and electrostatic potential across this functional group.

The sulfur atom in the sulfonamide group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a nitrogen atom. This arrangement leads to a significant polarization of the bonds, with the sulfur atom carrying a partial positive charge and the oxygen and nitrogen atoms bearing partial negative charges. researchgate.netspectroscopyonline.comnih.gov This charge distribution is crucial for understanding the molecule's intermolecular interactions, such as hydrogen bonding, and its reactivity.

The electronic properties of the sulfonamide group can be further analyzed through examination of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions susceptible to nucleophilic attack.

Table 2: Calculated Mulliken Atomic Charges for a Model Sulfonamide (Methanesulfonamide)

| Atom | Atomic Charge (e) |

|---|---|

| S | +1.2 |

| O1 | -0.7 |

| O2 | -0.7 |

| N | -0.9 |

| H (on N) | +0.4 |

Note: This table shows calculated charges for a simple sulfonamide to exemplify the expected charge distribution in the sulfonamide moiety of this compound.

Reaction Mechanism Studies using Computational Chemistry

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways.

Transition State Analysis for Key Synthetic Steps (e.g., Cyclopropanation)

The synthesis of this compound would likely involve a cyclopropanation reaction. Computational methods can be employed to model the transition state of this key step. For instance, in a Simmons-Smith type reaction, the transition state would involve the transfer of a methylene (B1212753) group from an organozinc reagent to an alkene precursor. researchgate.net

By locating and characterizing the transition state, chemists can gain a deeper understanding of the reaction's activation energy, which is directly related to the reaction rate. The geometry of the transition state can also provide insights into the stereoselectivity of the reaction.

Prediction of Reaction Outcomes and Selectivity

Beyond transition state analysis, computational chemistry can be used to predict the outcomes and selectivity of reactions. By calculating the relative energies of different possible products and the activation energies of the pathways leading to them, it is possible to predict which products will be favored under a given set of reaction conditions. This predictive capability is invaluable for designing efficient and selective synthetic routes.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a way to study the dynamic behavior of this compound and its interactions with other molecules. These methods are particularly useful for understanding its behavior in different environments, such as in solution or in a biological system. nih.govresearchgate.netresearchgate.netrsc.orgacs.org

Molecular dynamics (MD) simulations, for example, can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions. Furthermore, molecular modeling can be used to study how this compound might interact with biological macromolecules, such as proteins, which is a key aspect of drug design and discovery. nih.govnih.govresearchgate.netnih.govmdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclopropane |

| Methylcyclopropane |

| 1,1-Dimethylcyclopropane |

Conformational Analysis via Molecular Dynamics and Force Field Calculations

The three-dimensional structure of a molecule is fundamental to its function. For a molecule like this compound, which contains a rigid cyclopropane ring and a flexible ethyl and sulfonamide group, understanding the preferred spatial arrangements, or conformations, is key. The cyclopropane ring itself is necessarily planar, with C-C bond angles constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. dalalinstitute.comlibretexts.org This inherent angle strain, combined with torsional strain from eclipsed hydrogen atoms, makes the ring a unique structural and electronic feature. dalalinstitute.comlibretexts.org

Molecular dynamics (MD) simulations and force field calculations are employed to explore the conformational landscape of such molecules. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and preferred shapes. ni.ac.rs Force fields are sets of parameters that describe the potential energy of a system of atoms, allowing for the calculation of energies for different conformations.

For analogs containing a cyclopropane ring, the ring's strain can be used to restrict the conformation of attached substituents. researchgate.net This "conformational restriction" is a valuable strategy in drug design to lock a molecule into its bioactive conformation. researchgate.net In the case of this compound, the primary points of conformational flexibility are the rotation around the C-S bond (connecting the cyclopropane ring to the sulfonamide group) and the C-C bond of the ethyl group.

Force field calculations can be used to generate a potential energy surface by systematically rotating these bonds. The resulting data, often visualized as a Ramachandran-like plot, reveals low-energy (stable) and high-energy (unstable) conformations. Molecular dynamics simulations further refine this by showing how the molecule behaves in a simulated physiological environment, often including solvent molecules, which can influence conformational preferences. ni.ac.rsacs.org

| Conformer | Dihedral Angle (Ring-C-S-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | 75.3 |

| Syn-clinal (Gauche) | 60° | 1.15 | 12.3 |

| Syn-clinal (Gauche) | -60° | 1.15 | 12.3 |

| Syn-periplanar | 0° | 5.50 | <0.1 |

Ligand-Protein Docking and Molecular Dynamics Simulations of Derivatized Analogs

To understand how derivatives of this compound might interact with a biological target, such as an enzyme, ligand-protein docking and molecular dynamics (MD) simulations are invaluable computational techniques. nih.govbiomedres.ussemanticscholar.org Docking predicts the preferred orientation of a ligand when it binds to a receptor's active site, forming a stable complex. rjb.ro This method helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govqub.ac.uk

Numerous studies have successfully used these methods to investigate sulfonamide derivatives as enzyme inhibitors. ni.ac.rsnih.govnih.gov For instance, sulfonamides are classic inhibitors of carbonic anhydrases, where the sulfonamide group coordinates to a zinc ion in the enzyme's active site. acs.org Docking studies of derivatized cyclopropyl sulfonamides into an enzyme active site would first involve preparing the 3D structures of both the ligand and the protein. The docking algorithm then samples a large number of possible binding poses and scores them based on binding energy. nih.gov

Root Mean Square Deviation (RMSD): Measures the average deviation of atoms (usually the protein backbone or ligand heavy atoms) from a reference structure over the course of the simulation. A low and stable RMSD value suggests the complex is stable. acs.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, identifying critical and persistent interactions.

For a hypothetical analog of this compound docked into a protein kinase, the sulfonamide moiety could form crucial hydrogen bonds with backbone residues in the hinge region, while the ethyl-cyclopropane group could occupy a hydrophobic pocket. MD simulations would confirm if these interactions are maintained throughout the simulation, providing confidence in the predicted binding mode. nih.gov

| Parameter | Value | Interpretation |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 | Indicates a strong predicted binding affinity. |

| Key H-Bond Interactions | ASN260, HIS224 | Identifies specific amino acid residues critical for binding. qub.ac.uk |

| Average RMSD of Ligand (Å) | 1.2 Å | Suggests the ligand remains stably bound in the active site. |

| Average RMSD of Protein Cα (Å) | 1.8 Å | Indicates the overall protein structure is stable upon ligand binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compound Classes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For classes of compounds related to this compound, such as aryl sulfonamides or other enzyme inhibitors, QSAR models are powerful tools for predicting the activity of new, unsynthesized molecules and for guiding the design of more potent analogs. qub.ac.uk

The development of a QSAR model involves several steps:

Data Set: A collection of molecules with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic potential). qub.ac.uk

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with biological activity. ni.ac.rs

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

For a series of sulfonamide-based inhibitors, a QSAR study might reveal that inhibitory activity is positively correlated with the hydrophobicity of a particular substituent and negatively correlated with its steric bulk. nih.gov For instance, a 3D-QSAR technique like Comparative Molecular Field Analysis (CoMFA) could generate contour maps indicating regions where bulky, electropositive, or hydrophobic groups would increase or decrease activity. nih.gov Such insights provide a clear rationale for designing the next generation of compounds. ni.ac.rsqub.ac.uk

| Descriptor | Coefficient | p-value | Interpretation |

|---|---|---|---|

| cLogP (Hydrophobicity) | +0.45 | <0.01 | Higher hydrophobicity increases activity. |

| Molecular Refractivity (MR) | -0.21 | <0.05 | Increased size/polarizability decreases activity. |

| LUMO Energy | +0.15 | 0.08 | Weak correlation with electron-accepting ability. |

| Model Statistics: R² = 0.88, Q² (Cross-validated R²) = 0.75 |

This compound: A Key Player in Advanced Synthesis and Scaffold Design

The small, strained ring of cyclopropane and the versatile sulfonamide functional group have long been recognized as privileged motifs in medicinal chemistry and materials science. The strategic combination of these two entities in a single molecular entity, This compound , creates a powerful and versatile building block for the construction of complex molecular architectures and diverse compound libraries. Its unique three-dimensional structure and electronic properties make it a valuable tool for chemists aiming to explore novel chemical space.

Future Research Directions and Emerging Opportunities

Development of Highly Efficient and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. Future research on 1-Ethylcyclopropane-1-sulfonamide will likely focus on developing synthetic routes that are not only high-yielding but also environmentally benign.

Detailed Research Findings:

Current synthetic approaches to sulfonamides often involve the use of sulfonyl chlorides, which can be hazardous and generate significant waste. rsc.org Eco-friendly alternatives are being actively explored. For instance, methods utilizing water as a solvent and employing bases like sodium carbonate are gaining traction for their reduced environmental impact. pharmaguideline.com The synthesis of sulfonamides in aqueous media under dynamic pH control, using equimolar amounts of reactants and avoiding organic bases, represents a significant step towards greener processes. pharmaguideline.com

Mechanochemistry, a solvent-free approach, is another promising avenue. A one-pot, double-step mechanochemical procedure using solid sodium hypochlorite (B82951) has been demonstrated for the synthesis of sulfonamides from disulfides, offering a metal-free and environmentally friendly alternative. wikipedia.org

For the cyclopropane (B1198618) component, recent advances in cyclopropanation reactions are also being driven by sustainability goals. rsc.org These include the use of safer reagents and catalytic systems to minimize waste and energy consumption. The development of methods that avoid hazardous reagents and transition metal catalysis is a key objective. masterorganicchemistry.com

The table below summarizes some emerging sustainable synthetic strategies applicable to the synthesis of this compound and its derivatives.

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

| Aqueous Synthesis | Utilizes water as the reaction solvent, often with simple inorganic bases. | Reduced use of volatile organic compounds (VOCs), simplified workup procedures. |

| Mechanochemistry | Solvent-free or low-solvent reaction conditions using mechanical force. | Elimination of bulk solvent waste, potential for new reactivity. |

| Catalytic Methods | Employment of catalysts to enable efficient transformations with lower energy input. | Increased atom economy, potential for asymmetric synthesis of chiral derivatives. |

| Flow Chemistry | Reactions are performed in continuous-flow reactors. | Enhanced safety, better control over reaction parameters, ease of scalability. |

Future efforts will likely focus on integrating these sustainable principles into a streamlined synthesis of this compound, potentially starting from readily available and less hazardous precursors.

Advanced Computational Design and Virtual Screening of Novel this compound Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these techniques offer a powerful approach to predict the properties of its derivatives and to guide the synthesis of new compounds with desired activities.

Detailed Research Findings:

Structure-based drug design, molecular docking, and molecular dynamics simulations are routinely used to design and evaluate novel sulfonamide derivatives for various biological targets. pharmaguideline.comwikipedia.orgacs.org These computational methods can predict how a molecule will bind to a protein's active site, allowing for the rational design of more potent and selective inhibitors. For example, computational studies have been instrumental in designing sulfonamide derivatives as potential antiviral agents by modeling their interactions with viral proteases. pharmaguideline.comwikipedia.orgacs.org

Virtual screening of large compound libraries is another powerful computational strategy. By screening vast numbers of virtual compounds, researchers can identify promising candidates for synthesis and biological testing, significantly accelerating the discovery process. rsc.org This approach can be applied to explore the chemical space around the this compound scaffold to identify derivatives with potentially enhanced biological activity or improved physicochemical properties.

The table below outlines key computational techniques and their potential applications in the study of this compound derivatives.

| Computational Technique | Application | Potential Insights for this compound |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. | Identification of potential biological targets and optimization of binding interactions. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Assessment of the stability of ligand-protein complexes and understanding of dynamic interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. | Development of predictive models to guide the design of more active derivatives. |

| Virtual Screening | Computationally screens large libraries of compounds against a biological target. | Rapid identification of novel hit compounds with the this compound core. |

Future research will likely involve the creation of virtual libraries of this compound derivatives and their screening against a wide range of biological targets to uncover new therapeutic applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made, enabling faster, safer, and more efficient production of chemical compounds.

Detailed Research Findings:

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of both sulfonamides and cyclopropanes. acs.orgrsc.orgpurechemistry.org For sulfonamide synthesis, flow processes can be eco-friendly, rapid, and easily scalable. acs.org Fully automated flow-through systems have been developed for the production of secondary sulfonamides, allowing for the rapid generation of compound libraries with high purity. pharmaguideline.comwikipedia.org

Similarly, continuous-flow methods for cyclopropanation have been established, which can mitigate the risks associated with hazardous reagents and intermediates by minimizing their accumulation. rsc.org Two-step continuous flow-driven syntheses of cyclopropane-containing compounds have been reported, demonstrating the potential for telescoped reactions that eliminate the need for intermediate purification steps. rsc.orgwikipedia.org

Automated synthesis platforms, which combine robotics with sophisticated software, can perform entire synthetic sequences with minimal human intervention. ontosight.airesearchgate.netacs.org These platforms are capable of high-throughput reaction screening and optimization, as well as the production of compound libraries for biological evaluation.

The table below highlights the benefits of integrating flow chemistry and automated synthesis for the production of this compound and its analogs.

| Technology | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability, potential for telescoped reactions. | Safer handling of potentially reactive intermediates, consistent product quality, and efficient scale-up. |

| Automated Synthesis Platforms | High-throughput synthesis, rapid reaction optimization, generation of compound libraries. | Accelerated discovery of new derivatives with desired properties through rapid synthesis and screening. |

| Integrated Systems | Combination of flow chemistry and automation for seamless multi-step synthesis. | Efficient and automated production of a diverse range of this compound analogs for structure-activity relationship studies. |

The future of this compound synthesis will likely see the development of fully automated, continuous-flow processes that enable the on-demand production of this compound and its derivatives with high efficiency and purity.

Exploration of New Chemical Transformations of the Sulfonamide and Cyclopropane Moieties

The sulfonamide and cyclopropane functionalities in this compound are both ripe for further chemical exploration, offering opportunities to create a diverse range of new molecules with unique properties.

Detailed Research Findings:

The sulfonamide group is a versatile functional handle. The N-H bond can be deprotonated and subsequently alkylated, acylated, or arylated to generate a wide array of secondary and tertiary sulfonamides. wikipedia.orgbeilstein-journals.org These transformations are fundamental in medicinal chemistry for fine-tuning the properties of a lead compound. The sulfonamide moiety can also participate in more complex transformations, serving as a precursor to other functional groups.

The cyclopropane ring, with its inherent ring strain, is susceptible to a variety of ring-opening reactions. pharmaguideline.commasterorganicchemistry.com These reactions can be initiated by electrophiles, nucleophiles, or radical species, leading to the formation of linear compounds with diverse functionalization patterns. acs.orgrsc.orgpurechemistry.org For instance, the reaction of cyclopropanes with halogens can lead to 1,3-dihalopropanes. pharmaguideline.com The reactivity of the cyclopropane ring can be influenced by the substituents attached to it, offering a means to control the outcome of these transformations. The ethyl group on the cyclopropane ring of the title compound can also be a site for chemical modification.

The table below lists potential chemical transformations for the sulfonamide and cyclopropane moieties of this compound.

| Moiety | Type of Transformation | Potential Products |

| Sulfonamide | N-Functionalization (Alkylation, Acylation, Arylation) | Secondary and tertiary sulfonamides with diverse substituents. |

| Sulfonamide | Conversion to other functional groups | Sulfonylureas, sulfonyl nitrenes for C-H insertion reactions. beilstein-journals.org |

| Cyclopropane | Ring-opening with electrophiles (e.g., halogens, acids) | Linear 1,3-difunctionalized propane (B168953) derivatives. |

| Cyclopropane | Radical-mediated ring-opening | Functionalized open-chain compounds. nih.gov |

| Ethyl Group | Functionalization | Derivatives with modified alkyl chains. |

Future research in this area will undoubtedly focus on discovering novel and selective transformations of both the sulfonamide and cyclopropane groups within the this compound framework, thereby expanding the chemical space accessible from this unique starting material.

Q & A

Q. What synthetic routes are recommended for 1-Ethylcyclopropane-1-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

- Begin with cyclopropane ring formation via [2+1] cycloaddition using ethyl diazoacetate and a sulfonamide precursor under controlled temperatures (e.g., 0–25°C).

- Optimize sulfonamide functionalization by varying catalysts (e.g., Lewis acids like BF₃·OEt₂) and solvents (e.g., dichloromethane or THF) to enhance yield and purity.

- Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) .

- For reproducibility, document all parameters (temperature, stoichiometry, solvent polarity) systematically .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify cyclopropane ring geometry and ethyl/sulfonamide substituents.

- Use Fourier-transform infrared spectroscopy (FTIR) to identify sulfonamide S=O stretching bands (~1350 cm⁻¹ and 1150 cm⁻¹).

- Validate molecular weight via high-resolution mass spectrometry (HRMS) and crystallize the compound for X-ray diffraction (XRD) to resolve stereochemical ambiguities .

Q. What stability considerations are critical for handling this compound in experimental settings?

Methodological Answer:

- Store the compound in inert atmospheres (argon or nitrogen) at –20°C to prevent ring-opening reactions or sulfonamide hydrolysis.

- Conduct accelerated stability studies under varying pH (3–9), temperature (4–40°C), and humidity (20–80% RH) to identify degradation pathways .

- Use UV-Vis spectroscopy to track decomposition products and quantify shelf-life .

Advanced Research Questions

Q. How can contradictory data in bioactivity studies of this compound be resolved?

Methodological Answer:

- Perform dose-response assays across multiple cell lines or in vivo models to isolate concentration-dependent effects.

- Validate target engagement using competitive binding assays (e.g., surface plasmon resonance) or CRISPR-Cas9 knockout models.

- Apply multivariate statistical analysis (e.g., principal component analysis) to distinguish biological activity from assay artifacts .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and transition states for cyclopropane ring-opening reactions.

- Simulate molecular dynamics (MD) in solvent environments (e.g., water or DMSO) to assess steric and electronic effects on sulfonamide interactions.

- Validate models with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .

Q. How can isotopic labeling elucidate the metabolic fate of this compound in biological systems?

Methodological Answer:

- Synthesize deuterated or ¹³C-labeled analogs at the ethyl or cyclopropane positions.

- Track metabolic pathways using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in hepatocyte or microsomal assays.

- Corrogate findings with in vivo pharmacokinetic studies to map bioavailability and excretion routes .

Q. What experimental designs minimize bias when evaluating structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Implement blinded screening protocols where compound identities are concealed during assay execution.

- Use orthogonal assay formats (e.g., fluorescence-based and radiometric assays) to cross-validate activity profiles.

- Apply QSAR (quantitative SAR) models with leave-one-out cross-validation to avoid overfitting .

Data Analysis and Reporting

Q. How should researchers address outliers in spectroscopic or bioassay data for this compound?

Methodological Answer:

Q. What frameworks ensure ethical reporting of negative or inconclusive results for this compound studies?

Methodological Answer:

- Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw datasets in public repositories (e.g., Zenodo or Figshare).

- Disclose experimental limitations (e.g., solvent interference in assays) in the discussion section.

- Use preprint servers to share preliminary findings and solicit peer feedback before formal publication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.